5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
Description
Structural Classification Within the Benzoxaborole Family
Benzoxaboroles represent a distinct class of boron-containing heterocyclic compounds characterized by a phenyl ring fused with a five-membered oxaborole ring. The parent structure, benzoxaborole (1,3-dihydro-1-hydroxy-2,1-benzoxaborole), serves as the foundational scaffold for numerous derivatives, including this compound.
The general structure of benzoxaboroles can be described as an internal ester formed from corresponding ortho-hydroxymethylphenylboronic acids. In the solid state, benzoxaboroles typically exist as centrosymmetric dimers with two intermolecular hydrogen bonds. The key structural components include:
- A benzene ring providing the aromatic backbone
- A five-membered oxaborole ring containing boron
- A hydroxyl group attached to the boron atom
- Substituents at various positions that determine specific properties
In this compound, the structural modifications include:
- Chlorine atom at position 5 of the benzene ring
- Methyl group at position 3 of the oxaborole ring
- Hydroxyl group attached to the boron atom
Table 1: Structural Comparison of Selected Benzoxaborole Derivatives
| Compound | Position 3 | Position 5 | Position 6 | Key Structural Feature |
|---|---|---|---|---|
| Benzoxaborole | -H | -H | -H | Parent compound |
| This compound | -CH₃ | -Cl | -H | 3-methyl, 5-chloro substitution |
| 5-Fluorobenzoxaborole (Tavaborole) | -H | -F | -H | 5-fluoro substitution |
| 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | -H | -Cl | -H | 5-chloro substitution |
| 5-Chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole | -H | -Cl | -NO₂ | 5-chloro, 6-nitro substitution |
The presence of the methyl group at position 3 in this compound distinguishes it from many other benzoxaboroles and potentially influences its chemical reactivity and biological properties.
Historical Context of Boron-Containing Heterocyclic Compounds
The history of benzoxaboroles dates back to 1957 when they were first synthesized and characterized by Torssell. Despite this early discovery, benzoxaboroles remained relatively unexplored in medicinal chemistry for several decades. The parent compound, benzoxaborole, was described by Torssell as a highly water-soluble and unusually robust boronic acid derivative with great resistance to both acidic and basic aqueous deboronation.
Historically, boron-containing organic compounds are rare in nature, with only a few natural examples such as boromycin and autoinducer-2. However, synthetic boron-containing compounds encompass a diverse range of structures, including boronic acids, diazaborines, oxazaborines, and benzoxaboroles.
The timeline of significant developments in benzoxaborole chemistry includes:
1957: First synthesis and characterization of benzoxaboroles by Torssell
1960s-1990s: Limited exploration of benzoxaboroles, primarily in organic synthesis
2000s: Recognition of exceptional sugar-binding properties of benzoxaboroles under physiological conditions
2006: Increased interest in benzoxaboroles in medicinal chemistry
2010s: Discovery of diverse biological activities of benzoxaboroles, including antifungal, antibacterial, anti-inflammatory, and antiparasitic properties
2014: FDA approval of Tavaborole (AN2690), the first benzoxaborole-based drug for the treatment of onychomycosis
This historical progression demonstrates the evolution of interest in benzoxaboroles from purely synthetic curiosities to valuable pharmacophores. The this compound represents a contemporary extension of this developmental trajectory, incorporating specific structural modifications to enhance desired properties.
Key Physicochemical Characteristics Defining Molecular Behavior
The physicochemical properties of this compound significantly influence its molecular behavior, reactivity, and potential applications. While specific data for this exact compound is limited in the literature, we can extrapolate from closely related benzoxaboroles to understand its likely properties.
Benzoxaboroles generally exhibit several advantageous physicochemical characteristics:
- Low biotoxicity
- Good solubility in water
- Ability to coordinate to oxygen and nitrogen atoms
- Capacity to interfere with protein synthesis
- Potential for covalent bonding and non-bonding interactions with protein targets
A distinctive feature of benzoxaboroles is their lower pKa values compared to simple arylboronic acids. While phenylboronic acid has a pKa of approximately 8.8, benzoxaboroles typically have pKa values around 7.3. This difference is attributed to ring strain induced upon the boron atom in its neutral, trigonal planar form when involved in the five-membered oxaborole ring. The ring strain is relieved upon ionization of the boronic acid, as this transformation is accompanied by a change in conformation about boron to an anionic species with tetrahedral geometry.
For 5-chloro derivatives of benzoxaboroles, the following properties have been reported:
Table 2: Physicochemical Properties of 5-Chloro Benzoxaborole Derivatives
The addition of the methyl group at position 3 in this compound likely affects its physicochemical properties in several ways:
- Increased lipophilicity, potentially enhancing membrane permeability
- Steric effects that might influence binding to target molecules
- Possible modification of pKa value due to inductive effects
- Potential alterations in crystal packing and melting point
The presence of the chlorine atom at position 5 contributes to the compound's electrophilic nature, which is important for its reactivity. The boronic acid moiety enables the compound to form reversible covalent bonds with nucleophilic groups, such as diols in biomolecules, which is a key feature in the mechanism of action of many benzoxaboroles.
The dynamic equilibrium between closed and open forms is another important characteristic of benzoxaboroles. In aqueous solution, benzoxaboroles can exist in equilibrium between the cyclic form (closed) and the open form (ortho-hydroxymethylphenylboronic acid). This equilibrium is influenced by pH, with the cyclic form predominating under most conditions due to the stability of the five-membered ring.
These physicochemical properties collectively contribute to the unique molecular behavior of this compound and its potential utility in various applications, particularly in medicinal chemistry as an antiviral agent.
Properties
IUPAC Name |
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSUMGRTKEBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)Cl)C(O1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with trimethyl borate in the presence of a catalyst. The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular properties, and biological activities of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole and related benzoxaboroles:
*Calculated based on analogous compounds.
Key Observations:
The methyl group at position 3 could increase lipophilicity, improving membrane permeability compared to non-methylated analogs like AN2690 .
Biological Targets: AN2690 inhibits fungal leucyl-tRNA synthetase by forming a stable adduct with tRNA<sup>Leu</sup>, disrupting protein synthesis . Crisaborole targets phosphodiesterase-4 (PDE4), reducing inflammation in eczema .
Physicochemical Properties: The methyl group in the target compound may confer greater metabolic stability compared to AN2690, which lacks alkyl substituents. Crisaborole’s larger molecular weight (251.03 g/mol) reflects its extended phenoxy substituent, which likely reduces topical absorption compared to smaller benzoxaboroles .
Biological Activity
5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a compound belonging to the benzoxaborole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is CHBClO. The compound features a benzoxaborole core that contributes to its unique chemical properties and biological activities. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
The exact mechanism of action of this compound is still under investigation. However, it is known to interact with specific molecular targets, particularly enzymes involved in protein synthesis. One notable target is the aminoacyl-tRNA synthetases (ARS) , which are crucial for translating genetic information into proteins. Inhibition of these enzymes can disrupt protein synthesis, leading to antimicrobial effects .
Biochemical Pathways
The interaction of this compound with ARS can initiate a cascade of biochemical reactions that affect various metabolic pathways. This disruption may lead to altered cellular functions and ultimately result in cell death in susceptible organisms.
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is essential for evaluating its bioavailability and therapeutic potential:
- Absorption : The compound is absorbed through oral administration.
- Distribution : It exhibits a favorable distribution profile in biological tissues.
- Metabolism : Metabolic pathways are being studied to determine how the compound is processed in the body.
- Excretion : The excretion route remains an area for further research.
Biological Activity
This compound has shown promising biological activities:
Antifungal Activity
Research indicates that this compound exhibits antifungal properties against various strains, including Candida albicans. Comparative studies have demonstrated that its Minimum Inhibitory Concentration (MIC) values are competitive with established antifungal agents like Tavaborole .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 5-Chloro-benzoxaborole | 0.5 | Moderate |
| Tavaborole | 0.25 | High |
| Amphotericin B | 0.03 | Very High |
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated. It has shown effectiveness against several bacterial strains by inhibiting their growth through similar mechanisms targeting protein synthesis .
Case Studies
Several studies have highlighted the potential of this compound in treating infections:
- Study on Tuberculosis : In a mouse model of acute tuberculosis infection, the compound displayed significant antibacterial activity but raised concerns regarding long-term use due to potential toxicity .
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited growth in C. albicans and other pathogenic fungi at concentrations lower than those required for traditional antifungals .
Q & A
Q. What are the established synthesis protocols for 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted boronic acids with ortho-hydroxybenzaldehyde derivatives under acidic conditions. For example, describes a similar benzoxaborole synthesis via Suzuki coupling, where temperature and stoichiometric ratios of reactants (e.g., boronic acid to aldehyde) critically affect yields. Optimization often requires refluxing in a mixed solvent system (e.g., THF/H₂O) with a palladium catalyst. Impurities can arise from incomplete cyclization, necessitating purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
X-ray crystallography is the gold standard for structural confirmation, as demonstrated in and for analogous benzoxaboroles. For non-crystalline samples, multi-nuclear NMR (¹H, ¹³C, ¹¹B) is essential. The ¹¹B NMR signal near −31 ppm (as seen in ) confirms the boronic ester formation, while IR spectroscopy identifies hydroxyl (O–H stretch at 3200–3400 cm⁻¹) and B–O bonds (1350–1450 cm⁻¹) .
Q. What analytical techniques are recommended for assessing purity and stability in aqueous solutions?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. For stability studies, monitor degradation via time-resolved ¹H NMR in D₂O or phosphate-buffered saline (PBS). highlights the use of thermal gravimetric analysis (TGA) to evaluate thermal stability, noting decomposition temperatures above 200°C for structurally related siloxaboroles .
Advanced Research Questions
Q. How do structural modifications at the 3-methyl or 5-chloro positions impact bioactivity?
and emphasize that substituent alterations directly influence target binding and metabolic stability. For instance, replacing the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) in analogs reduces solubility but enhances hydrophobic interactions in enzyme active sites. Similarly, substituting the 5-chloro group with fluorine (as in ) improves electronegativity, potentially boosting antimicrobial activity. Structure-activity relationship (SAR) studies require systematic synthesis of derivatives followed by enzymatic inhibition assays (e.g., MIC testing for antifungals) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent composition) or microbial strains. To address this:
- Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
- Cross-validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC).
- Analyze impurity profiles via LC-MS, as trace byproducts (e.g., unreacted boronic acid) may skew bioactivity data, as noted in and .
Q. How can computational modeling predict reactivity or degradation pathways of this compound?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies and hydrolysis pathways. Molecular docking (using software like MOE, referenced in ) predicts binding modes to biological targets (e.g., fungal β-1,3-glucan synthase). For degradation, simulate pH-dependent hydrolysis mechanisms, focusing on boronic ester cleavage and hydroxyl group protonation .
Q. What methodologies assess environmental interactions, such as adsorption on indoor surfaces?
recommends microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to study adsorption on silica or polymer surfaces. Conduct controlled chamber experiments with varying humidity and oxidant levels (e.g., ozone) to mimic indoor environments. Quantify surface-bound residues via XPS or fluorescence microscopy .
Methodological Guidelines
Q. How should researchers design kinetic studies for hydrolysis or oxidative degradation?
- Use pseudo-first-order conditions with excess reactant (e.g., H₂O₂ for oxidation).
- Monitor reaction progress via UV-Vis spectroscopy (e.g., loss of boronic ester absorbance at 270 nm).
- Employ Arrhenius plots to determine activation energy (Eₐ) across temperatures (25–60°C), as demonstrated in for siloxaboroles .
Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
